8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
The compound 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic molecule It features a unique structure that combines a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents, including chloro, fluoro, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. The process begins with the preparation of key intermediates, such as 2-chloro-6-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate amines and thiourea derivatives under controlled conditions to form the desired heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- 4-chloro-2-fluorophenyl)methanol
- 2-methoxyphenyl isocyanate
Uniqueness
8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: stands out due to its unique combination of functional groups and heterocyclic core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H19ClFN3O3S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-29-13-6-7-18(19(8-13)30-2)26-11-27-20(28)9-14(15(10-25)22(27)31-12-26)21-16(23)4-3-5-17(21)24/h3-8,14H,9,11-12H2,1-2H3 |
InChI Key |
FLSRHSQDPCVMGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)F)OC |
Origin of Product |
United States |
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